molecular formula C22H23N3O4S B2373167 (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile CAS No. 885186-38-9

(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B2373167
CAS No.: 885186-38-9
M. Wt: 425.5
InChI Key: QLQOWOFPUUILIU-HMMYKYKNSA-N
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Description

The compound “(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile” (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • 1,3-Benzodioxole moiety: A fused aromatic ring system with electron-rich properties, often used in medicinal chemistry to enhance metabolic stability and binding affinity .
  • Piperazine ring: A flexible heterocyclic amine known to improve solubility and bioavailability in drug design .
  • Propenenitrile backbone: The nitrile group may act as a bioisostere or participate in metabolic pathways .

The molecular formula of Compound A is C₃₀H₂₈N₄O₄S, with a calculated molecular weight of 540.64 g/mol.

Properties

IUPAC Name

(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17-2-5-19(6-3-17)30(26,27)20(13-23)15-25-10-8-24(9-11-25)14-18-4-7-21-22(12-18)29-16-28-21/h2-7,12,15H,8-11,14,16H2,1H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQOWOFPUUILIU-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, piperazine, and 4-methylbenzenesulfonyl chloride.

    Step 1 Formation of the Piperazine Intermediate: The piperazine ring is functionalized by reacting it with 1,3-benzodioxole in the presence of a suitable base, such as sodium hydride, under reflux conditions.

    Step 2 Introduction of the Sulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Step 3 Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction, using malononitrile and a suitable aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Compounds where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds containing piperazine and benzodioxole structures may exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a potential mechanism of action for this compound .
  • Anticancer Properties
    • The sulfonamide group in the compound has been linked to anticancer activity through enzyme inhibition and the induction of apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth and promote cell cycle arrest in various cancer cell lines .
  • Antimicrobial Activity
    • The presence of the sulfonyl group has been associated with antibacterial and antifungal activities. Compounds with similar structures have demonstrated efficacy against a range of microbial pathogens, suggesting that (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile could possess similar properties .

Mechanistic Insights

The pharmacological effects of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism, leading to antimicrobial effects. Additionally, it may inhibit enzymes related to cancer cell proliferation .
  • Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, enhancing its potential as an antidepressant or anxiolytic agent .

Case Studies

  • Synthesis and Biological Evaluation
    • A study synthesized related piperazine derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit acetylcholinesterase and showed promising results in modulating enzyme activity, indicating potential applications in neurodegenerative diseases .
  • Antitumor Activity Assessment
    • In vitro studies assessed the anticancer properties of compounds similar to (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile. Results indicated significant cytotoxicity against breast and colon cancer cell lines, suggesting a pathway for further development as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share partial structural homology with Compound A:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Compound A Potential Implications
Compound B : 2-((4-Methylphenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile C₂₀H₂₁N₃O₂S 367.46 Sulfonyl, nitrile, phenyl-piperazine Replaces benzodioxolylmethyl-piperazine with phenyl-piperazine Reduced lipophilicity; altered binding due to lack of benzodioxole’s electron-rich ring
Compound C : (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylpropenone C₂₉H₂₇N₃O₄ 493.55 Benzodioxolylmethyl-piperazine, ketone, methoxy Replaces sulfonyl-nitrile with ketone and methoxy-phenyl Increased hydrogen-bonding capacity via ketone; reduced metabolic stability
Compound D : (E)-3-[6-(4-Methylphenyl)imidazothiazol-5-yl]-2-(phenylsulfonyl)propenenitrile C₂₁H₁₅N₃O₂S₂ 405.49 Sulfonyl, nitrile, imidazothiazole Replaces piperazine-benzodioxole with imidazothiazole Enhanced planar rigidity; potential for DNA intercalation or kinase inhibition
Compound E : (2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)propenone C₂₁H₂₀N₂O₃ 348.40 Benzodioxole, piperazine, ketone Replaces sulfonyl-nitrile with ketone Lower polarity; potential for CNS penetration due to ketone’s neutral character

Structural and Functional Insights

Role of Benzodioxole vs. Phenyl Substitutions
  • Compound B lacks the benzodioxole group present in Compound A, leading to reduced aromatic electron density. This may decrease interactions with hydrophobic enzyme pockets but improve aqueous solubility .
  • Compound C retains the benzodioxolylmethyl-piperazine group but replaces the sulfonyl-nitrile with a ketone and methoxy-phenyl. This substitution could enhance hydrogen-bonding but reduce metabolic stability due to the labile methoxy group .
Impact of Sulfonyl and Nitrile Groups
  • Compound D shares the sulfonyl-nitrile motif but replaces the piperazine-benzodioxole with an imidazothiazole. The rigid heterocycle may restrict conformational flexibility, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) .
Piperazine Flexibility
  • Piperazine derivatives (Compounds A, B, C, E) exhibit conformational adaptability, enabling interactions with diverse targets. The benzodioxolylmethyl substitution in Compound A may enhance binding to serotonin or dopamine receptors compared to phenyl-substituted analogs .

Research Findings and Implications

  • Lipophilicity : Compounds with benzodioxole (A, C, E) are predicted to have higher logP values than phenyl-substituted analogs (B), favoring membrane permeability but risking off-target binding.
  • Electronic Effects : The 4-methylphenylsulfonyl group in Compound A may confer stronger electron-withdrawing effects compared to phenylsulfonyl (Compound D), influencing reactivity in nucleophilic substitutions .
  • Similarity Metrics : Graph-based structural comparisons () and Tanimoto coefficients () suggest moderate similarity (40–60%) between Compound A and its analogs, primarily due to shared sulfonyl/piperazine motifs .

Biological Activity

The compound (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H24N2O4S
  • Molecular Weight: 396.50 g/mol
  • CAS Number: 885185-79-5
  • Structure: The compound features a piperazine ring, a benzodioxole moiety, and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dopamine Receptor Agonism : Similar to its analogs, this compound may exhibit agonistic properties at dopamine receptors, particularly D2 receptors, which are implicated in the treatment of neurological disorders such as Parkinson's disease .
  • Inhibition of Enzymatic Activity : The sulfonamide group in the structure can interact with enzymes involved in neurotransmitter metabolism, potentially modulating levels of key neurotransmitters .
  • Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which could contribute to neuroprotective effects .

Pharmacological Effects

The following table summarizes key findings regarding the pharmacological effects of (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile:

Activity Effect Reference
Dopamine Receptor AgonismEnhances dopaminergic signaling
Antioxidant ActivityReduces oxidative stress
Neuroprotective EffectsProtects neuronal cells

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:

  • Parkinson's Disease Treatment : A study demonstrated that compounds similar to (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile effectively reduced tremors in animal models of Parkinson's disease, suggesting potential clinical applications for this compound .
  • Cognitive Enhancement : Another study indicated that derivatives with similar structural features improved cognitive function in rodent models by enhancing dopaminergic transmission and reducing neuroinflammation .
  • Antidepressant Properties : Research has shown that compounds with a piperazine core exhibit antidepressant-like effects in behavioral models, potentially due to their influence on serotonin and norepinephrine pathways .

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